molecular formula C23H29N3O4S B2475052 Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946275-01-0

Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2475052
CAS No.: 946275-01-0
M. Wt: 443.56
InChI Key: OXYZRUAVDRGZKM-UHFFFAOYSA-N
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Description

Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
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Properties

IUPAC Name

propan-2-yl 2-butylsulfanyl-5-(4-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-6-7-12-31-23-25-20-19(21(27)26-23)18(15-8-10-16(29-5)11-9-15)17(14(4)24-20)22(28)30-13(2)3/h8-11,13,18H,6-7,12H2,1-5H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYZRUAVDRGZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=C(C=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H29N3O4SC_{23}H_{29}N_{3}O_{4}S and a molecular weight of 443.56 g/mol. Its structure includes a pyrido-pyrimidine framework with various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido-pyrimidine core followed by functionalization with butylthio and methoxy groups. Specific synthetic routes may vary, but they often utilize techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yields and purity.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrido-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo have shown efficacy against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxoMCF-725Induces apoptosis
Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxoHeLa30Inhibits proliferation
Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxoA-54920Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains. For example, it has shown activity against Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli60 µg/mL

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound has been investigated for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of DHODH can lead to antiproliferative effects in rapidly dividing cells.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of several tetrahydropyrido-pyrimidine derivatives, including the compound . Results indicated a strong correlation between structural modifications and enhanced cytotoxicity against cancer cell lines.
  • Antimicrobial Screening : In another study, a series of similar compounds were screened for antimicrobial activity. The results showed that modifications at the methoxy position significantly affected the potency against Gram-positive bacteria.
  • Enzyme Inhibition Studies : Research focused on the inhibition of DHODH demonstrated that specific substitutions on the pyrimidine ring could enhance binding affinity and selectivity towards the enzyme, suggesting a pathway for further drug development.

Q & A

Basic: What are the typical synthetic routes for this compound, and what key reaction parameters must be controlled?

Methodological Answer:
The synthesis involves multi-step reactions, often starting with precursors like substituted pyrimidines or thioethers. Key steps include cyclization, esterification, and functional group modifications. Critical parameters to optimize are:

  • Temperature : Elevated temperatures (80–120°C) are often required for cyclization but must be controlled to avoid decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while non-polar solvents (toluene) improve selectivity in thioether formation .
  • Catalysts : Palladium or copper catalysts may accelerate coupling reactions involving the butylthio group .
    Analytical techniques like NMR and HPLC are essential for monitoring intermediate purity and final product validation .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and butylthio moiety (δ ~2.5–3.0 ppm for S-CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 485.2 [M+H]⁺) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity by quantifying side products like unreacted thiols or oxidized derivatives .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:
Discrepancies often arise from:

  • Tautomerism : The 4-oxo group in the pyrimidine ring can tautomerize, altering NMR chemical shifts. DFT calculations can predict dominant tautomers .
  • Impurity interference : Side products (e.g., hydrolyzed esters) may overlap signals. Use preparative HPLC to isolate impurities and analyze them via MS/MS .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can resolve overlapping peaks caused by conformational flexibility in the tetrahydropyrido ring .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

  • Step-wise optimization : Prioritize yield improvement in the cyclization step (often the bottleneck). For example, using microwave-assisted synthesis reduces reaction time from hours to minutes .
  • Protecting groups : Temporarily protect the methoxyphenyl group during thioether formation to prevent undesired oxidation .
  • Catalyst loading : Reduce palladium catalyst loading to 0.5–1 mol% to minimize costs while maintaining >80% yield .

Advanced: How do the butylthio and methoxyphenyl groups influence reactivity in derivatization?

Methodological Answer:

  • Butylthio group : Acts as a nucleophile in alkylation or oxidation reactions. For example, it can be oxidized to sulfone derivatives using mCPBA, altering biological activity .
  • Methoxyphenyl group : Participates in electrophilic aromatic substitution (e.g., nitration) but requires deprotection of the methoxy group under acidic conditions (e.g., BBr₃ in CH₂Cl₂) .
  • Structure-Activity Relationship (SAR) : Modifications here impact solubility (logP) and target binding. For instance, replacing butylthio with methylthio reduces logP by ~1 unit, affecting membrane permeability .

Advanced: What methodological considerations are critical for designing kinase inhibition assays with this compound?

Methodological Answer:

  • Assay type : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure kinase activity inhibition .
  • Binding affinity : Surface Plasmon Resonance (SPR) or ITC quantifies dissociation constants (Kd). Reported Kd values for similar pyrido-pyrimidines range from 10–100 nM .
  • Selectivity profiling : Screen against a kinase panel (e.g., 50+ kinases) to identify off-target effects. Computational docking (AutoDock Vina) predicts binding modes to ATP pockets .

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